Ethyl 2-(5-Oxazolyl)benzoate chemical properties
Ethyl 2-(5-Oxazolyl)benzoate chemical properties
An In-depth Technical Guide to Ethyl 2-(5-Oxazolyl)benzoate
Introduction
Ethyl 2-(5-Oxazolyl)benzoate is a heterocyclic aromatic compound of increasing interest to the scientific community, particularly those in medicinal chemistry and materials science. Structurally, it integrates a benzoate moiety with an oxazole ring, creating a bifunctional scaffold that serves as a versatile building block for more complex molecular architectures. The oxazole ring is a well-known pharmacophore present in numerous biologically active compounds, while the ethyl benzoate portion provides a reactive handle for further chemical modification. This guide offers a comprehensive overview of the core chemical properties, synthesis, and potential applications of Ethyl 2-(5-Oxazolyl)benzoate, designed for researchers and drug development professionals seeking to leverage its unique characteristics. Its utility has been noted as a key intermediate in the synthesis of pharmaceuticals, especially in the development of anti-inflammatory and antimicrobial agents[1].
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structural and basic physical properties. These data are critical for handling, characterization, and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 1186127-15-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |
| Molecular Weight | 217.22 g/mol | [1][2][3] |
| IUPAC Name | Ethyl 2-(1,3-oxazol-5-yl)benzoate | N/A |
| SMILES | O=C(OCC)C1=CC=CC=C1C2=CN=CO2 | [2] |
| MDL Number | MFCD18375300 | [1][2] |
| Purity | ≥97% (Typically available) | [1] |
| Storage | Room temperature, keep dry. Cold-chain transport may be required. | [1][2] |
Proposed Synthesis and Purification
While specific literature detailing the synthesis of Ethyl 2-(5-Oxazolyl)benzoate is not abundant, a plausible and efficient synthetic route can be designed based on established methodologies for oxazole synthesis. One of the most common approaches is the Robinson-Gabriel synthesis or related cyclodehydration reactions. A logical pathway would involve the reaction of an α-acylaminoketone precursor, which can be derived from 2-acetylbenzoic acid derivatives.
Experimental Protocol: Proposed Synthesis
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Step 1: Bromination of Ethyl 2-Acetylbenzoate. To a solution of ethyl 2-acetylbenzoate in a suitable solvent like diethyl ether or chloroform, add a stoichiometric amount of bromine (Br₂) dropwise at 0 °C. The reaction is typically stirred until completion, monitored by TLC. The resulting α-bromo ketone, ethyl 2-(bromoacetyl)benzoate, is then isolated after a standard aqueous workup.
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Step 2: Amidation. The crude ethyl 2-(bromoacetyl)benzoate is reacted with formamide (HCONH₂), which serves as the source for the remaining atoms of the oxazole ring. This reaction is often heated to drive the substitution and initial cyclization.
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Step 3: Cyclodehydration. The intermediate from Step 2 is treated with a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃), to facilitate the final ring-closing dehydration, yielding the oxazole ring.
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Step 4: Purification. The final product, Ethyl 2-(5-Oxazolyl)benzoate, is purified from the reaction mixture. This is typically achieved through extraction into an organic solvent, followed by column chromatography on silica gel using a gradient of ethyl acetate and hexane as the eluent.
Caption: Proposed synthetic workflow for Ethyl 2-(5-Oxazolyl)benzoate.
Spectroscopic and Analytical Characterization
For a researcher, unambiguous structural confirmation is paramount. The following section details the expected spectroscopic signatures for Ethyl 2-(5-Oxazolyl)benzoate based on its functional groups and structural analogues like ethyl benzoate[4][5][6].
| Technique | Expected Data |
| ¹H NMR | Ethyl protons: triplet (~1.4 ppm, 3H) and quartet (~4.4 ppm, 2H).Aromatic protons (benzoate ring): multiplet (7.4-8.1 ppm, 4H).Oxazole protons: two singlets or narrow doublets in the aromatic region, likely ~7.2 ppm and ~7.8 ppm. |
| ¹³C NMR | Ethyl carbons: ~14 ppm (CH₃) and ~61 ppm (CH₂).Ester carbonyl: ~166 ppm.Aromatic & Oxazole carbons: multiple signals between ~120-155 ppm. |
| FTIR (cm⁻¹) | ~3100: C-H stretch (aromatic/heterocyclic).~2980: C-H stretch (aliphatic).~1720: C=O stretch (ester).~1600, ~1450: C=C and C=N stretches (ring systems).~1270, ~1100: C-O stretches (ester). |
| Mass Spec (MS) | [M]+: Expected at m/z 217.1.[M+H]⁺: Expected at m/z 218.1 for ESI-MS.Key Fragments: m/z 172 (loss of OEt), m/z 144 (loss of COOEt). |
Chemical Reactivity and Derivatization
The molecule possesses two primary sites for chemical modification, making it a valuable intermediate. The reactivity at the ester group and the potential for substitution on the aromatic ring allow for the construction of a diverse library of derivatives.
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Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH or KOH in aqueous ethanol) to yield 2-(5-Oxazolyl)benzoic acid (CAS 169508-94-5)[7]. This carboxylic acid is a critical intermediate for forming amides, which is a common step in synthesizing drug candidates.
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Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.
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Amide Formation: Direct conversion from the ester to an amide can be achieved by heating with an amine, though it is often more efficient to first hydrolyze to the carboxylic acid and then use standard peptide coupling reagents (e.g., EDC, HATU) to form the amide bond.
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Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration or halogenation. The substitution pattern will be directed by the two existing substituents, which can lead to a complex mixture of products requiring careful reaction control.
Caption: Key reactivity pathways for Ethyl 2-(5-Oxazolyl)benzoate.
Applications in Medicinal Chemistry and Materials Science
The true value of Ethyl 2-(5-Oxazolyl)benzoate lies in its application as a scaffold in synthetic chemistry.
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Pharmaceutical Intermediate: The benzisoxazole and oxazole scaffolds are considered "privileged structures" in medicinal chemistry, appearing in compounds developed as anticancer, antimicrobial, antipsychotic, and anti-inflammatory agents[1][8]. Benzoic acid and its derivatives are also foundational in a vast number of drugs[9][10][11]. This compound combines these two important pharmacophores, making it an attractive starting point for building new chemical entities (NCEs) for drug discovery programs. The ease with which the ester can be converted to an amide allows for the exploration of structure-activity relationships by appending diverse amine groups.
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Materials Science: The conjugated system of the aromatic and heterocyclic rings suggests potential applications in materials science. It is cited as a precursor for preparing fluorescent dyes and optical brighteners, owing to its ability to absorb and emit light[1]. Further derivatization could tune these photophysical properties for use in organic light-emitting diodes (OLEDs) or chemical sensors.
Conclusion
Ethyl 2-(5-Oxazolyl)benzoate is a strategically important chemical intermediate with significant potential. Its well-defined structure, characterized by the presence of a reactive ester handle and a biologically relevant oxazole ring, makes it a valuable tool for researchers in both drug discovery and materials science. Understanding its core chemical properties, reactivity, and analytical signatures is essential for unlocking its full potential in the synthesis of novel, high-value compounds.
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